An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile (CAS No: 38203-08-6)
An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile (CAS No: 38203-08-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] Its presence in numerous FDA-approved drugs underscores its significance as a privileged structure in the design of novel therapeutic agents.[3] Among the vast array of pyridine derivatives, 2-(5-Methylpyridin-2-yl)acetonitrile stands out as a valuable building block, offering a unique combination of a nucleophilic methylene group and a modifiable pyridine core. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery and beyond.
Chemical Identity and Physicochemical Properties
2-(5-Methylpyridin-2-yl)acetonitrile is a solid organic compound that possesses the key structural features of a methyl-substituted pyridine ring and a cyanomethyl group. These functional groups dictate its chemical reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 38203-08-6 | [4] |
| Molecular Formula | C₈H₈N₂ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents | Inferred from related compounds |
Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile: A Practical Approach
The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be logically approached through the nucleophilic substitution of a suitable leaving group on the 2-position of the 5-methylpyridine ring with a cyanide anion. A common and effective strategy involves the use of a 2-halo-5-methylpyridine as the starting material.
Conceptual Synthesis Pathway
The overall synthetic transformation can be visualized as a two-step process, starting from the readily available 2-amino-5-methylpyridine.
Figure 1: A proposed two-step synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[6][7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine
The conversion of an amino group on a pyridine ring to a chlorine atom is a classic transformation often achieved via a Sandmeyer-type reaction.
-
Reaction Principle: The primary aromatic amine is first converted to a diazonium salt using a nitrite source in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding chloro-pyridine.
-
Detailed Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile from 2-Chloro-5-methylpyridine
This step involves a nucleophilic aromatic substitution where the chloride is displaced by a cyanide ion.[7]
-
Reaction Principle: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2-position.
-
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any residual cyanide by adding an oxidizing agent like sodium hypochlorite solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract to yield the crude 2-(5-Methylpyridin-2-yl)acetonitrile.
-
The product can be purified by recrystallization or column chromatography on silica gel.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons.
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Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.3-2.5 ppm.
-
Methylene Protons (-CH₂CN): A singlet, typically appearing in the range of δ 3.8-4.2 ppm.
-
Aromatic Protons (Pyridyl): Three signals corresponding to the protons on the pyridine ring. The proton at the 6-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
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Methyl Carbon (-CH₃): An upfield signal around δ 18-22 ppm.
-
Methylene Carbon (-CH₂CN): A signal in the range of δ 25-30 ppm.
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Nitrile Carbon (-CN): A characteristic signal in the downfield region, typically around δ 115-120 ppm.
-
Aromatic Carbons (Pyridyl): Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen being the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp, strong absorption band corresponding to the nitrile C≡N stretch.[10][11]
-
C≡N Stretch: A prominent peak in the range of 2240-2260 cm⁻¹.
-
C-H Bending (aromatic and aliphatic): Various bands in the fingerprint region.
-
C=C and C=N Stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation may involve the loss of the cyanomethyl radical or other characteristic cleavages of the pyridine ring.
Applications in Drug Discovery and Organic Synthesis
The structural motifs present in 2-(5-Methylpyridin-2-yl)acetonitrile make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Role as a Key Building Block
The cyanomethyl group is a valuable synthon that can be elaborated into a variety of other functional groups.[1][12]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing entry into peptide chemistry or the synthesis of other carbonyl-containing compounds.
-
Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.
-
Cyclization Reactions: The active methylene group can participate in condensation and cyclization reactions to form various heterocyclic systems.
Figure 2: Synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile.
Potential in Medicinal Chemistry
The 5-methylpyridine core is a feature in a number of biologically active compounds. The introduction of further functionality via the cyanomethyl group allows for the exploration of new chemical space in drug discovery programs. For instance, related pyridine-containing compounds have shown promise in the development of treatments for neurological disorders and as anti-fibrotic agents.[3][13][14] This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, and antimicrobial compounds.[3]
Safety and Handling
As with all nitrile-containing compounds, 2-(5-Methylpyridin-2-yl)acetonitrile should be handled with care in a well-ventilated laboratory fume hood.
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Avoid creating dust. In case of spillage, follow appropriate laboratory procedures for cleaning up chemical spills.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
2-(5-Methylpyridin-2-yl)acetonitrile is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage this compound in the development of novel molecules with therapeutic or material applications.
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